molecular formula C14H19NO4Se B13656523 (R)-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid

Cat. No.: B13656523
M. Wt: 344.28 g/mol
InChI Key: AOKYATAOPLIOSK-NSHDSACASA-N
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Description

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a phenylselanyl (Se-phenyl) group at the β-carbon, and a propanoic acid backbone. The R-configuration at the chiral center (C2) distinguishes it from its S-enantiomer, influencing its stereochemical interactions in biological systems or synthetic applications.

Properties

Molecular Formula

C14H19NO4Se

Molecular Weight

344.28 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylselanylpropanoic acid

InChI

InChI=1S/C14H19NO4Se/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

AOKYATAOPLIOSK-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[Se]C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C[Se]C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Phenylselanyl Group: The phenylselanyl group is introduced via a nucleophilic substitution reaction using phenylselanyl chloride and a suitable base.

    Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through a series of reactions, including hydrolysis and oxidation.

Industrial Production Methods

Industrial production methods for ®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding amino acid.

    Substitution: The tert-butyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic conditions are employed to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: The corresponding amino acid without the phenylselanyl group.

    Substitution: Various derivatives with different protecting groups or functional groups.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The tert-butyloxycarbonyl group provides protection to the amino group, allowing for selective reactions and modifications.

Comparison with Similar Compounds

Substituent Variations at the β-Position

The β-position substituent significantly impacts physicochemical properties and reactivity. Key analogs include:

Compound Name β-Substituent CAS Number Molecular Formula Key Properties/Applications References
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl N/A C₁₄H₁₇INO₄ Precursor for kinase inhibitors
(R)-2-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid 3-Nitrophenyl 158741-21-0 C₁₄H₁₈N₂O₆ High electron-withdrawing effect; nitro group enhances reactivity
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid 4-Ethylphenyl 261380-34-1 C₁₆H₂₃NO₄ Hydrophobic substituent; improves membrane permeability
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid 2-Fluorophenyl N/A C₁₄H₁₇FNO₄ Fluorine enhances metabolic stability
(R)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid 5-Fluoroindole 114926-41-9 C₁₆H₁₉FN₂O₄ Targets tryptophan metabolism pathways

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, fluoro) increase stability and reactivity, while hydrophobic groups (e.g., ethyl, iodophenyl) enhance lipophilicity .
  • Heterocyclic substituents (e.g., indole) enable interactions with biological targets like enzymes or receptors .

Stereochemical and Backbone Modifications

Variations in stereochemistry or the amino acid backbone alter biological activity and synthetic utility:

Compound Name Configuration/Backbone CAS Number Key Differences References
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid S-configuration at C2 N/A Reduced inhibitory activity vs. R-forms in kinase assays
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-trifluoromethylphenyl)propanoic acid Additional hydroxy group at C2 1217762-48-5 Enhanced hydrogen bonding; chiral complexity
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Methyl at C2; hydroxy at C3 N/A Alters steric bulk; potential for prodrug design

Key Findings :

  • Stereochemistry : R-configuration often exhibits higher target affinity in enzyme inhibition studies compared to S-forms .
  • Backbone modifications (e.g., hydroxy or methyl groups) influence solubility and synthetic pathways .

Functional Group Replacements

Alternative protecting groups or functionalizations impact stability and applications:

Compound Name Functional Group Key Features References
Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid Dual Boc protection Enhanced amine stability; used in peptide synthesis
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid Phenyl at C2 instead of C3 Altered steric environment; impacts crystallinity
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid Diiodo and hydroxy groups Discontinued due to handling challenges

Key Findings :

  • Dual Boc protection improves stability during multi-step syntheses but may hinder deprotection efficiency .
  • Halogenated analogs (e.g., diiodo) face discontinuation due to toxicity or synthesis complexity .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid, often referred to as a derivative of β-amino acids, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quaternary stereocenter, which is significant for its conformational behavior and interactions with biological targets. The presence of a phenylselanyl group enhances its reactivity and may contribute to its biological properties.

  • Molecular Formula : C₁₅H₁₉NO₄Se
  • Molecular Weight : 336.29 g/mol
  • CAS Number : 77119-84-7

Biological Activity Overview

The biological activity of (R)-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid can be categorized into several areas:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties, particularly against Gram-positive bacteria. The phenylselanyl moiety is believed to enhance the compound's ability to disrupt bacterial cell membranes.
  • Antioxidant Properties : The presence of selenium in the structure contributes to antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and has implications in aging and various diseases.
  • Peptidomimetic Applications : Due to its structural characteristics, this compound can serve as a peptidomimetic agent, mimicking natural peptides and proteins. This application is particularly relevant in drug design for targeting specific biological pathways.

Synthesis and Characterization

Recent studies have focused on the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid using various methods, including asymmetric synthesis techniques that yield high enantiomeric purity. The synthesis typically involves:

  • Protection of amino groups.
  • Selective alkylation at the α-position.
  • Purification through chromatography.

Case Studies

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial efficacy of several β-amino acid derivatives, including (R)-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Antioxidant Activity Assessment :
    The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated a high degree of radical scavenging activity, suggesting potential applications in formulations aimed at reducing oxidative stress-related damage.

Data Table

PropertyValue
Molecular Weight336.29 g/mol
Antimicrobial MIC (S. aureus)32 µg/mL
Antioxidant Activity (DPPH)IC50 = 25 µM
Enantiomeric Purity>95%

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